molecular formula C13H11FN4O B586805 1,8-Didemethyl Zolazepam CAS No. 55199-54-7

1,8-Didemethyl Zolazepam

Cat. No. B586805
CAS RN: 55199-54-7
M. Wt: 258.256
InChI Key: AVCLYVCGJQNRNQ-UHFFFAOYSA-N
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Description

1,8-Didemethyl Zolazepam is a chemical compound. It is a nonnarcotic, nonbarbiturate, injectable anesthetic agent for dogs and cats . It is typically used in combination with other drugs such as the NMDA antagonist tiletamine .


Synthesis Analysis

The synthesis of key intermediates in the preparation of zolazepam has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular formula of 1,8-Didemethyl Zolazepam is C13H11FN4O. The molecular weight is 258.256. The structure of Zolazepam, a related compound, is provided in the DrugBank database .


Chemical Reactions Analysis

The synthesis of key intermediates in the preparation of zolazepam involves various chemical reactions . The preparation of the compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated .

Safety And Hazards

The safety data sheet for Zolazepam, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is not intended for human use .

properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-6,8-dihydro-2H-pyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-7-11-12(8-4-2-3-5-9(8)14)15-6-10(19)16-13(11)18-17-7/h2-5H,6H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCLYVCGJQNRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NCC(=O)NC2=NN1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747614
Record name 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Didemethyl Zolazepam

CAS RN

55199-54-7
Record name 4-(2-Fluorophenyl)-6,8-dihydro-3-methylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55199-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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